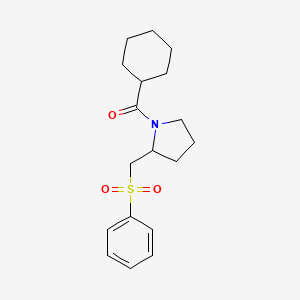

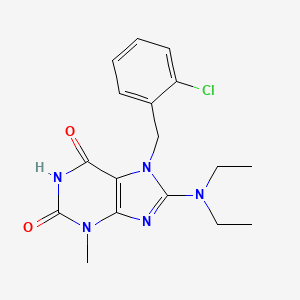

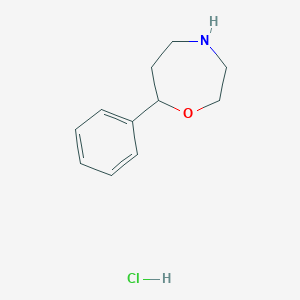

N-(2-fluorophenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorine and phosphorus-substituted compounds has been explored in various studies. For instance, a fluorine-substituted triazinone was obtained through Wittig's reaction, which involved the conversion of an amino-triazinone to a triphenylphosphiniminophenyl derivative . This process demonstrates the versatility of the Wittig reaction in introducing fluorine substituents into heterocyclic compounds. Similarly, novel acetamide derivatives have been synthesized, such as the N-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl) acetamide, which was prepared from acetyl chloride and benzooxazine-3-one . These synthetic routes highlight the importance of selecting appropriate starting materials and reagents to achieve the desired fluorinated compounds.

Molecular Structure Analysis

The molecular structures of synthesized compounds are crucial for understanding their potential applications. The structure of N-(2,6-dichloro-4-thrifloromethylphenyl) acetamide was elucidated using various spectroscopic techniques, including NMR and X-ray diffraction, which provided detailed information about the arrangement of atoms within the molecule . This level of structural analysis is essential for the design of compounds with specific properties and activities.

Chemical Reactions Analysis

The reactivity of synthesized compounds with different agents can lead to a variety of derivatives with potential biological activities. For example, the fluorine-substituted triazinone reacted with alkylating and oxidizing agents to yield a range of products, including disulfide, sulfonic acid, and triazinone derivatives . These reactions not only expand the chemical diversity of the synthesized compounds but also offer insights into their chemical behavior under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure and substituents. In the case of the fluorine/phosphorus-substituted triazinone, its molluscicidal activity against snails responsible for Bilharziasis diseases was assessed, indicating its potential as a bioactive agent . The herbicidal activity of the N-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b]oxazin-6-yl) acetamide derivatives was also evaluated, with one derivative showing high efficacy against Amaranthus spinosus . These studies demonstrate the importance of assessing the biological activities of new compounds in relation to their intended applications.

Aplicaciones Científicas De Investigación

Antibacterial Properties : Alharbi and Alshammari (2019) synthesized fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines and evaluated their in vitro antibacterial properties. These compounds showed interesting activity against various bacteria such as Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).

Antifungal and Apoptotic Effects : Çavușoğlu, Yurttaş, and Cantürk (2018) reported the synthesis of triazole-oxadiazole compounds and their in vitro antifungal and apoptotic activity against various Candida species. These compounds showed potent effects against C. albicans and C. glabrata (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Anti-HIV and CDK2 Inhibition : Makki, Abdel-Rahman, and Khan (2014) synthesized fluorine substituted 1,2,4-triazinones and investigated their potential as anti-HIV-1 and CDK2 inhibitors. Several compounds showed significant anti-HIV activity and CDK2 inhibition (Makki, Abdel-Rahman, & Khan, 2014).

Anticancer Activity : Berest et al. (2011) studied novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides for their in vitro anticancer and antibacterial activity. They found that some compounds selectively influenced cancer cell lines, particularly non-small cell lung and CNS cancer cell lines (Berest et al., 2011).

Synthesis and Biological Activity : Kovalenko et al. (2012) synthesized N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments and tested their cytotoxicity and anticancer activity. The compounds showed considerable activity against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).

Propiedades

IUPAC Name |

N-(2-fluorophenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN4O2S/c1-7-11(19)15-12(17-16-7)20-6-10(18)14-9-5-3-2-4-8(9)13/h2-5H,6H2,1H3,(H,14,18)(H,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUHHYOUQVJYTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)SCC(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-2-((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

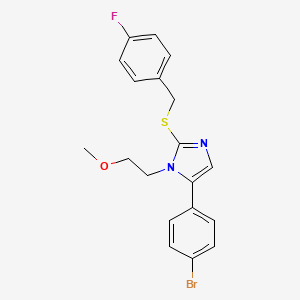

![7-(4-fluorophenyl)-3-((4-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2504611.png)

![(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/no-structure.png)

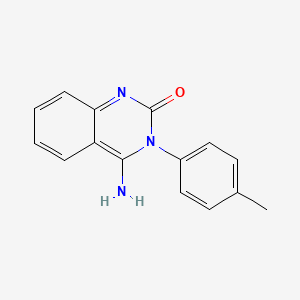

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2504624.png)